3-(Quinazolin-4-yl)propanoic acid
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Overview
Description
3-(Quinazolin-4-yl)propanoic acid is a compound that belongs to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a quinazoline ring attached to a propanoic acid moiety, making it a unique compound with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinazolin-4-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid with an appropriate aldehyde to form a Schiff base, which is then cyclized to form the quinazoline ring . The reaction conditions typically involve refluxing the reaction mixture in the presence of a suitable catalyst, such as acetic anhydride or polyphosphoric acid .
Another method involves the palladium-catalyzed three-component synthesis, where an amine, isocyanide, and carbodiimide are reacted in the presence of a palladium catalyst and a base, such as cesium carbonate, in toluene . This method provides a more efficient and versatile approach to synthesizing quinazoline derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Quinazolin-4-yl)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and suitable solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
3-(Quinazolin-4-yl)propanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Quinazolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as phosphodiesterase-4 (PDE-4), which plays a vital role in cell proliferation, angiogenesis, and motility . By inhibiting PDE-4, this compound can exert anti-proliferative and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A well-known heterocyclic compound with a broad spectrum of pharmacological activities.
Quinazolinone: A derivative of quinazoline with significant biological properties, including antimicrobial and anticancer activities.
Uniqueness
3-(Quinazolin-4-yl)propanoic acid is unique due to its specific structure, which combines the quinazoline ring with a propanoic acid moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-quinazolin-4-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)6-5-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYLTOVCOZWUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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